molecular formula C17H11Cl2F6N5 B2476516 3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1354448-70-6

3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B2476516
CAS RN: 1354448-70-6
M. Wt: 470.2
InChI Key: BNCPKRCNKPEAAV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H11Cl2F6N5 and its molecular weight is 470.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthesis method for imidazo[1,5-a]pyridine derivatives has been developed using the compound (Mihorianu et al., 2010). This synthesis starts from a compound structurally similar to the one and achieves good yields. The products' structures were confirmed by X-ray methods.

Applications in Medicinal Chemistry

  • A related compound, identified as a potent glycine transporter 1 (GlyT1) inhibitor, has been developed for potential use in treating central nervous system disorders (Yamamoto et al., 2016). This illustrates the potential of derivatives of the mentioned compound in neuroscience research and drug development.

Antibacterial Activity

  • A series of derivatives of a compound similar to the one have been synthesized and evaluated for their antibacterial activity. This research demonstrates the potential of these compounds in developing new antibacterial agents (Prasad, 2021).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the mentioned compound, were synthesized as potential antiulcer agents. Although they did not show significant antisecretory activity, some demonstrated good cytoprotective properties (Starrett et al., 1989).

Organometallic Chemistry

  • Research into Pt(II) and Pd(II) complexes with ligands including imidazole derivatives related to the mentioned compound has been conducted. This study contributes to the field of organometallic chemistry and the development of new metal complexes (Bortoluzzi et al., 2011).

properties

IUPAC Name

3-chloro-N-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-4-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F6N5/c18-12-3-9(16(20,21)22)5-27-14(12)26-2-1-11-7-30(8-29-11)15-13(19)4-10(6-28-15)17(23,24)25/h3-8H,1-2H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCPKRCNKPEAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCC2=CN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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